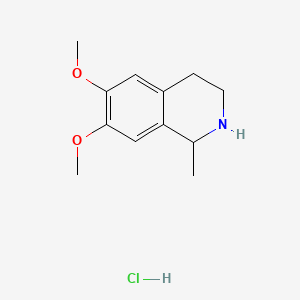

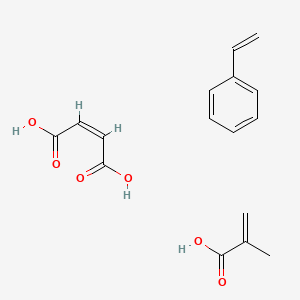

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene is a type of polymer that consists of two or more different monomers polymerized together. This results in a material that combines the properties of its constituent monomers, often leading to enhanced performance characteristics compared to homopolymers. Copolymers can exhibit a wide range of physical and chemical properties, making them highly versatile for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of copolymer mms typically involves free radical polymerization, anionic polymerization, or coordination polymerization. The choice of method depends on the desired properties of the final product. For instance, free radical polymerization is often used for its simplicity and versatility, while anionic polymerization allows for more precise control over the polymer structure.

Free Radical Polymerization: This method involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization process. The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 100°C.

Anionic Polymerization: This method uses anionic initiators like butyllithium to polymerize monomers in a highly controlled manner. The reaction is usually conducted in a polar solvent such as tetrahydrofuran at low temperatures, often below 0°C.

Coordination Polymerization: This method employs transition metal catalysts, such as titanium chloride and aluminum alkyls, to polymerize monomers. The reaction conditions vary widely but often involve moderate temperatures and pressures.

Industrial Production Methods

Industrial production of copolymer mms often utilizes bulk polymerization, solution polymerization, or emulsion polymerization techniques. Bulk polymerization is straightforward but can lead to issues with heat dissipation. Solution polymerization offers better control over the reaction but requires solvent recovery systems. Emulsion polymerization is widely used for producing high-molecular-weight copolymers with excellent control over particle size.

化学反应分析

Types of Reactions

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Chlorine gas in the presence of a catalyst at elevated temperatures.

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or alkylated derivatives.

科学研究应用

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene has a wide range of applications in scientific research:

Chemistry: Used as a matrix for the immobilization of catalysts, enhancing reaction rates and selectivity.

Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of controlled-release drug delivery systems, improving the efficacy and safety of pharmaceuticals.

Industry: Applied in the production of high-performance coatings, adhesives, and sealants, offering improved durability and resistance to environmental factors.

作用机制

The mechanism of action of copolymer mms involves its ability to form stable complexes with various molecules, enhancing their stability and reactivity. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, copolymer mms can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release.

相似化合物的比较

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene can be compared with other similar compounds such as:

Polyethylene-co-vinyl acetate: Known for its flexibility and toughness, used in packaging and medical devices.

Styrene-butadiene rubber: Offers excellent abrasion resistance and elasticity, commonly used in tires and footwear.

Acrylonitrile-butadiene-styrene: Provides high impact resistance and strength, widely used in automotive and electronic components.

Uniqueness

This compound stands out due to its customizable properties, allowing for precise control over its physical and chemical characteristics. This makes it highly versatile and suitable for a wide range of applications, from industrial manufacturing to advanced biomedical research.

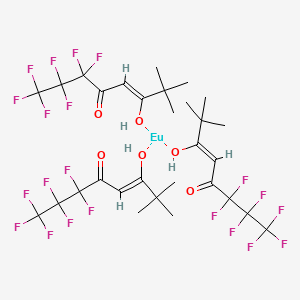

属性

CAS 编号 |

65290-33-7 |

|---|---|

分子式 |

C16H18O6 |

分子量 |

306.31 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C4H4O4.C4H6O2/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3(2)4(5)6/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);1H2,2H3,(H,5,6)/b;2-1-; |

InChI 键 |

JLWNSSARRYMQHJ-FJOGWHKWSA-N |

SMILES |

CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

同义词 |

copolymer methacrylate, maleate, styrene copolymer MMS methacrylate maleate styrene copolymer methacrylate-maleate-styrene polyanion |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)

![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)

![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)

![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)